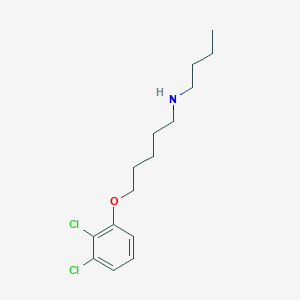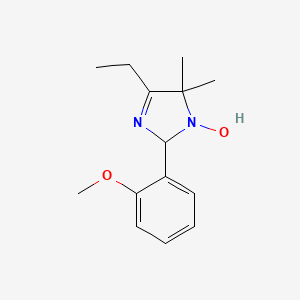
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide, also known as DPI, is a chemical compound that belongs to the class of isoindolinone derivatives. DPI has been widely used in scientific research for its unique properties that make it an important tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide has been widely used in scientific research for its ability to inhibit the activity of protein kinases. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC) and protein kinase A (PKA). This inhibition has been used to investigate the role of these kinases in various biological processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide involves the inhibition of PKC and PKA activity by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of downstream signaling pathways. This inhibition can lead to changes in cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process being investigated. In general, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cell types. This compound has also been shown to inhibit the activity of PKC and PKA in the brain, leading to changes in synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide is its ability to selectively inhibit the activity of PKC and PKA. This selectivity allows researchers to investigate the specific role of these kinases in various biological processes. However, this compound has some limitations, including its potential toxicity and off-target effects. Additionally, the use of this compound in vivo can be challenging due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the use of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide in scientific research. One potential direction is the investigation of the role of PKC and PKA in cancer progression. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential. Another potential direction is the investigation of the role of PKC and PKA in neurological disorders. This compound has been shown to inhibit the activity of PKC and PKA in the brain, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit the activity of PKC and PKA. The use of this compound has led to important insights into the role of these kinases in various biological processes, including cell proliferation, differentiation, and apoptosis. While this compound has some limitations, its unique properties make it an important tool for investigating various biological processes. Future research directions for the use of this compound include investigating its potential as a therapeutic agent for cancer and neurological disorders.
Synthesemethoden
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)pentanamide involves the reaction of 2,3-dihydrophthalic anhydride with phenylhydrazine to form 2-phenyl-2,3-dihydro-1H-isoindol-1-one. This intermediate is then reacted with pentanoyl chloride to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Eigenschaften
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-3-12-16(22)20-15-11-7-10-14-17(15)19(24)21(18(14)23)13-8-5-4-6-9-13/h4-11H,2-3,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHNETYOZZDLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichlorophenoxy)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B5019591.png)




![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)
![1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5019618.png)

![1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5019622.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5019628.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5019633.png)
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5019640.png)
![1-ethoxy-3-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5019647.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019657.png)